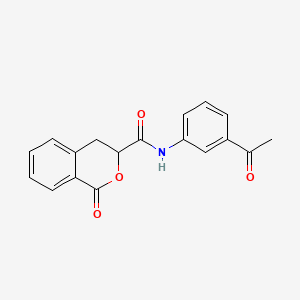

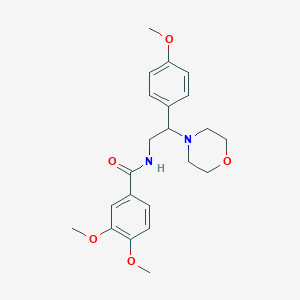

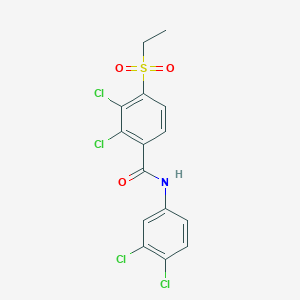

![molecular formula C11H11N3O3 B2549610 Methyl 2-cyclopropyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 2122513-91-9](/img/structure/B2549610.png)

Methyl 2-cyclopropyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-cyclopropyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrazolopyrimidines. These compounds are of interest due to their potential biological activities, which include interactions with various enzymes and receptors in biological systems. The specific compound is not directly mentioned in the provided papers, but its structure is related to the compounds discussed in the research.

Synthesis Analysis

The synthesis of related pyrazolopyrimidine derivatives is described in the second paper, where methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is prepared and further modified to produce various substituted derivatives . Although the exact synthesis of the compound is not detailed, the methodologies used for similar compounds involve multi-step synthetic processes, starting from simple precursors and employing reagents like POCl3 for chlorination and Pd-catalyzed reactions for substitutions.

Molecular Structure Analysis

The third paper provides insight into the molecular structure of a related compound, 2-methylthio-3-cyano-7-(4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine, through single-crystal X-ray diffraction analysis . The analysis reveals that the pyrazolopyrimidine moiety tends to be planar, which could be an important feature for the biological activity of these compounds. This planarity might also be present in the compound of interest, suggesting potential interactions with biological targets.

Chemical Reactions Analysis

The first paper discusses the interaction of a related compound with mammalian topoisomerase II, an enzyme critical for DNA replication and cell division . The compound exhibits inhibitory activity, which is modulated by various substitutions on the pyrazolopyrimidine core. This suggests that the compound may also interact with similar biological targets, depending on the specific functional groups present in its structure.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not directly reported in the provided papers, the properties of related pyrazolopyrimidine derivatives can be inferred. These compounds are likely to have moderate solubility in organic solvents, and their reactivity can be influenced by the presence of substituents on the core structure, as seen in the synthesis and biological activity studies . The planarity of the core structure could also affect the compound's ability to interact with biological targets, as seen in the molecular structure analysis .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Properties

Regioselective Synthesis : The regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including compounds structurally related to Methyl 2-cyclopropyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate, involves multiple steps from simple precursors. This process includes treatments with various reagents to achieve different substitutions on the pyrazolo[1,5-a]pyrimidine ring, showcasing the versatility of these compounds in synthetic chemistry (Drev et al., 2014).

Ultrasound Irradiation in Synthesis : A novel synthesis approach involves the use of ultrasound irradiation to facilitate the cyclocondensation reaction for forming pyrazolo[1,5-a]pyrimidines. This method is highlighted for its simplicity, mild conditions, and efficiency, indicating the potential for green chemistry applications (Buriol et al., 2013).

Potential Biological Activities

Anticancer and Anti-inflammatory Properties : Compounds derived from pyrazolo[1,5-a]pyrimidines have been studied for their biological activities, including anticancer and anti-inflammatory effects. These studies involve synthesizing various derivatives and evaluating their biological properties through in vitro and in silico methods, indicating their therapeutic potential (Thangarasu et al., 2019).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-cyclopropyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-17-11(16)8-5-10(15)14-9(12-8)4-7(13-14)6-2-3-6/h4-6,13H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPQLSMUIZVOQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)N2C(=N1)C=C(N2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-cyclopropyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

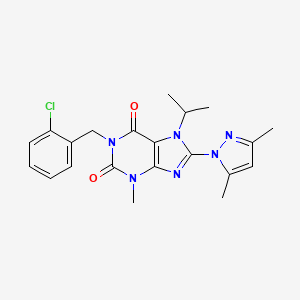

![3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline](/img/structure/B2549542.png)

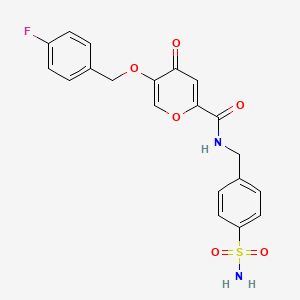

![2-[(3,4-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2549545.png)

![5-[3-(morpholine-4-sulfonyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2549547.png)

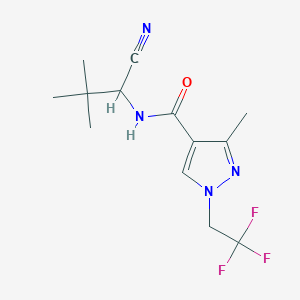

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2549549.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2549550.png)